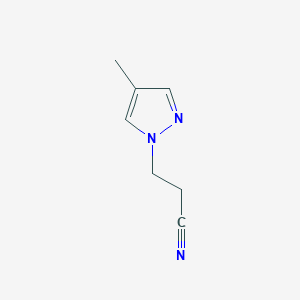

3-(4-methyl-1H-pyrazol-1-yl)propanenitrile

Description

Contextualization within Heterocyclic Chemistry: The Pyrazole (B372694) Nucleus

Heterocyclic compounds are a cornerstone of organic and medicinal chemistry, and the pyrazole nucleus is a particularly significant scaffold. Pyrazole is a five-membered aromatic ring containing two adjacent nitrogen atoms. orientjchem.org This arrangement imparts distinct chemical properties, including the ability to act as both a weak base and a weak acid. synhet.com The presence of two nitrogen atoms reduces the electron density at the C3 and C5 positions, while the C4 position remains relatively electron-rich and thus susceptible to electrophilic attack. chemicalbook.com

The pyrazole ring is a "privileged structure" in medicinal chemistry, frequently appearing in the architecture of pharmaceutical agents due to its metabolic stability and its capacity to engage in various intermolecular interactions, such as hydrogen bonding. pharmajournal.netresearchgate.net A multitude of drugs across different therapeutic areas, including anti-inflammatory agents like celecoxib and analgesics like antipyrine, feature a pyrazole core, highlighting its proven value in drug design. orientjchem.orgpharmajournal.net The substitution pattern on the pyrazole ring can significantly modulate its biological activity, making the synthesis of new derivatives a continuous area of research. frontiersin.org

Significance of Nitrile Functionalities in Organic Synthesis and Medicinal Chemistry

The nitrile or cyano group (–C≡N) is a versatile and valuable functional group in chemistry. Its linear geometry and strong dipole moment, arising from the carbon-nitrogen triple bond, confer unique reactivity. nih.gov In organic synthesis, the nitrile group is a powerful tool; it can be readily transformed into a variety of other functional groups, including amines, carboxylic acids, amides, and ketones, making it a key intermediate in the construction of complex molecules. nih.gov Nitriles participate in numerous organic reactions, such as cycloadditions and C-H bond functionalization, allowing for the synthesis of important carbo- and heterocyclic structures.

In medicinal chemistry, the incorporation of a nitrile group into a drug candidate can offer several advantages. It can enhance binding affinity to biological targets by acting as a hydrogen bond acceptor or through dipole-dipole interactions. nih.gov The nitrile group is often used as a bioisostere for other functional groups like carbonyls or halogens. nih.gov Furthermore, introducing a nitrile can block metabolically susceptible sites on a molecule, thereby improving its pharmacokinetic profile. nih.gov Over 30 pharmaceuticals containing a nitrile group have been approved, underscoring its importance in modern drug development.

Research Landscape and Potential Applications of Pyrazole-Nitrile Derivatives

The combination of a pyrazole nucleus and a nitrile functionality within the same molecule creates a chemical scaffold with significant potential. Researchers have explored pyrazole-nitrile derivatives for a wide array of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. chemicalbook.compharmajournal.net The synthesis of these hybrid molecules often involves the reaction of precursors like β-ketonitriles with hydrazine (B178648) derivatives or the alkylation of a pyrazole ring with a nitrile-containing side chain.

These compounds serve as versatile intermediates for creating more complex fused heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines, which are also of great interest for their pharmacological properties. bldpharm.com The electronic interplay between the aromatic pyrazole ring and the electron-withdrawing nitrile group can lead to unique photophysical properties, suggesting potential applications in materials science as well. synhet.com The broad and continuing research into pyrazole-nitrile derivatives indicates a strong scientific interest in their diverse chemical reactivity and biological potential. chemicalbook.combldpharm.com

Rationale for Investigating 3-(4-methyl-1H-pyrazol-1-yl)propanenitrile

The specific investigation of this compound is driven by a clear scientific rationale rooted in the established properties of its constituent parts.

Structural Motif: The molecule combines the proven pyrazole pharmacophore with a synthetically versatile propanenitrile side chain. The synthesis is typically achieved through the cyanoethylation of 4-methylpyrazole (B1673528), a common and efficient method for N-alkylation of pyrazoles.

Methyl Group Influence: The methyl group at the C4 position of the pyrazole ring is a key feature. This substitution can influence the electronic properties of the ring and provide a point for steric interaction within a biological target. Furthermore, C4-substituted pyrazoles are known to be of interest in various therapeutic areas.

Propanenitrile Side Chain: The three-carbon nitrile chain provides a flexible linker that can position the pyrazole core optimally for interaction with a target protein. The terminal nitrile group itself can act as a crucial binding element or serve as a chemical handle for further synthetic modifications, allowing for the creation of a library of related compounds for structure-activity relationship (SAR) studies. nih.govmdpi.com

Intermediate Potential: This compound is a valuable building block. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, leading to the synthesis of pyrazole-containing amino acids or other complex derivatives that are difficult to prepare by other means. This makes it a key intermediate for accessing novel chemical space in drug discovery programs.

The logical combination of these features makes this compound a compound of high interest for both synthetic methodology development and as a scaffold for medicinal chemistry exploration.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₇H₉N₃ |

| Molecular Weight | 135.17 g/mol |

| Appearance | (Predicted) Colorless to pale yellow liquid or solid |

| Boiling Point | (Predicted) >200 °C |

| Solubility | (Predicted) Soluble in organic solvents like methanol, ethanol, DMSO |

Note: Physical property data is representative and may vary.

Table 2: Spectroscopic Data for Parent Pyrazole Nucleus

| Spectroscopy Type | Characteristic Signals (δ, ppm) |

| ¹H NMR (in CCl₄) | C3–H, 7.61; C4–H, 6.31; C5–H, 7.61; N–H, 12.64 chemicalbook.com |

| ¹³C NMR (in CDCl₃) | C3, 134.3; C4, 105.2; C5, 135.3 chemicalbook.com |

Note: Data for unsubstituted pyrazole. Substitution will alter chemical shifts.

Structure

3D Structure

Properties

IUPAC Name |

3-(4-methylpyrazol-1-yl)propanenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3/c1-7-5-9-10(6-7)4-2-3-8/h5-6H,2,4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNNKVMLNDZRJME-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(N=C1)CCC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 4 Methyl 1h Pyrazol 1 Yl Propanenitrile and Analogues

Strategic Approaches to the 1H-Pyrazole Ring Formation

The formation of the pyrazole (B372694) core is a cornerstone of heterocyclic chemistry, with several robust methods available. The most classical and widely adopted strategy involves the condensation of a hydrazine (B178648) derivative with a 1,3-dielectrophilic species. beilstein-journals.orgnih.gov

Cyclization Reactions Involving Hydrazine Derivatives

The Knorr pyrazole synthesis and related cyclocondensation reactions represent the most fundamental approach to the pyrazole ring. beilstein-journals.orgnih.gov This methodology hinges on the reaction between hydrazine and a 1,3-dicarbonyl compound or its synthetic equivalent. For the synthesis of a 4-methyl-1H-pyrazole, a suitable precursor would be a 1,3-dicarbonyl compound bearing a methyl group at the C2 position, such as 3-methyl-2,4-pentanedione.

The general mechanism involves the initial formation of a hydrazone intermediate, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring. The reaction of hydrazine hydrate (B1144303) with a 1,3-diketone is a common method for generating the 1H-pyrazole core. mdpi.com For instance, the synthesis of 4-methyl-3,5-diphenyl-1H-pyrazole can be achieved by reacting the appropriate diketone with hydrazine hydrate in dichloromethane (B109758) (DCM), stirring for an extended period to ensure completion of the reaction. mdpi.com

Table 1: Examples of Pyrazole Synthesis via Cyclization with Hydrazine Derivatives

| Reactant 1 | Reactant 2 | Conditions | Product | Yield | Reference |

| 1,3-Diketone | Hydrazine | Solvent-free, H₂SO₄/SiO₂, N-bromosaccharin | 4-Bromo-1,3,5-trisubstituted pyrazole | High | researchgate.net |

| Acetylacetone | Phenylhydrazine | Solvent-free, H₂SO₄/SiO₂, N-bromosaccharin | 4-Bromo-3,5-dimethyl-1-phenylpyrazole | 98% | researchgate.netjmcs.org.mx |

| 2-Fluoro-2-methyl-1,3-diphenylpropane-1,3-dione | Hydrazine | Dichloromethane (DCM), reflux | 4-Fluoro-4-methyl-3,5-diphenyl-4H-pyrazole | 34% | mdpi.com |

| 1,3-Diketones | Hydrazines | LiHMDS, THF | Polysubstituted pyrazoles | Good to Excellent | beilstein-journals.org |

Catalytic Methodologies for Pyrazole Core Assembly

Modern synthetic chemistry has seen the advent of various catalytic systems to improve the efficiency, regioselectivity, and environmental footprint of pyrazole synthesis. Transition-metal catalysts, including palladium, copper, and ruthenium, have been successfully employed in multicomponent reactions to assemble the pyrazole core. organic-chemistry.org

For example, palladium-catalyzed four-component coupling reactions of a terminal alkyne, hydrazine, carbon monoxide, and an aryl iodide can provide polysubstituted pyrazoles. organic-chemistry.org Copper-catalyzed condensation reactions also offer an efficient route under mild, acid-free conditions at room temperature. organic-chemistry.org These catalytic methods often provide high atom economy and can be designed to control the regioselectivity of substitution on the pyrazole ring, which is a common challenge in classical cyclocondensation reactions involving unsymmetrical 1,3-dicarbonyls. beilstein-journals.org

Introduction of the Propanenitrile Side Chain

Once the 4-methyl-1H-pyrazole nucleus is obtained, the next crucial step is the introduction of the 3-propanenitrile group at the N1 position. This is typically achieved through N-alkylation or a Michael addition reaction.

Alkylation Reactions at the Pyrazole Nitrogen

Direct N-alkylation of the pyrazole ring with a suitable three-carbon electrophile containing a nitrile function, such as 3-chloropropanenitrile or 3-bromopropanenitrile, is a straightforward approach. These reactions are generally performed under basic conditions to deprotonate the pyrazole nitrogen, thereby increasing its nucleophilicity. Common bases include potassium carbonate, sodium hydride, or cesium carbonate. mdpi.comresearchgate.netsci-hub.se The choice of solvent, such as dimethylformamide (DMF) or acetonitrile (B52724), is also critical for reaction efficiency. researchgate.net

While effective, the alkylation of unsymmetrically substituted pyrazoles can sometimes lead to a mixture of N1 and N2 isomers, although steric hindrance from substituents at the 3 and 5 positions can favor alkylation at the less hindered nitrogen. mdpi.comsci-hub.se For 4-methyl-1H-pyrazole, being a symmetrical molecule with respect to the nitrogen atoms, this issue of regioselectivity is circumvented.

Table 2: Representative N-Alkylation Reactions of Pyrazoles

| Pyrazole Substrate | Alkylating Agent | Catalyst/Base | Solvent | Conditions | Product | Yield | Reference |

| 4-Chloropyrazole | Phenethyl trichloroacetimidate (B1259523) | Camphorsulfonic acid (CSA) | 1,2-Dichloroethane (DCE) | 85 °C, 24 h | 4-Chloro-1-phenethyl-1H-pyrazole | 78% | semanticscholar.org |

| 3-Methyl-5-phenyl-1H-pyrazole | Phenethyl trichloroacetimidate | CSA | DCE | 85 °C, 24 h | 1-Phenethyl-3-methyl-5-phenyl-1H-pyrazole (and N2 isomer) | 40% (N1) | mdpi.com |

| 3-tert-Butyl-5-chloro-4-formylpyrazole | Benzyl bromide | K₂CO₃ | DMF | Reflux | 1-Benzyl-3-tert-butyl-5-chloro-4-formylpyrazole | 95% (N1) | sci-hub.se |

Michael Addition Strategies for Nitrile Incorporation

The aza-Michael addition, or conjugate addition, of pyrazoles to α,β-unsaturated nitriles like acrylonitrile (B1666552) is a highly efficient and atom-economical method for introducing the propanenitrile side chain. nih.govrsc.org This reaction involves the nucleophilic attack of the pyrazole nitrogen onto the β-carbon of the acrylonitrile molecule.

The reaction can often be performed under base-catalyzed conditions, with bases such as cesium carbonate (Cs₂CO₃) proving effective. nih.gov In some cases, the reaction can proceed without a catalyst, simply by heating the neat mixture of the pyrazole and the Michael acceptor, particularly if the pyrazole is sufficiently soluble in the acceptor. researchgate.net This catalyst-free approach offers a greener alternative, minimizing waste and simplifying purification. semanticscholar.org

Table 3: Michael Addition of Azoles to Acrylonitrile and Related Acceptors

| Michael Donor | Michael Acceptor | Catalyst/Base | Solvent | Conditions | Product | Yield | Reference |

| Pyrazole | Dimethyl 2-benzylidenemalonate | Cs₂CO₃ (10 mol%) | THF | 25 °C, 24 h | Dimethyl 2-(1H-pyrazol-1-yl)(phenyl)methylmalonate | 94% | nih.gov |

| Imidazole | Acrylonitrile | None | None | 80 °C, 3 h | 3-(1H-Imidazol-1-yl)propanenitrile | >97% | researchgate.net |

| Pyrazole | 2-Aryl-3-nitro-2H-chromene | None | THF | Room Temp | 4-Pyrazole-3-nitrobenzopyran derivative | 69-84% | semanticscholar.org |

Regioselective Functionalization at the 4-Methyl Position

Further diversification of the 3-(4-methyl-1H-pyrazol-1-yl)propanenitrile scaffold can be accomplished by targeting the 4-methyl group or the C4 position of the pyrazole ring.

Direct functionalization of the methyl group often requires harsh conditions. A common strategy involves lithiation. For instance, the reaction of 1-methylpyrazole (B151067) with n-butyllithium (n-BuLi) under kinetically controlled conditions can lead to deprotonation and subsequent functionalization at the methyl group. nih.gov However, under thermodynamic control, lithiation occurs preferentially at the C5 position of the pyrazole ring. nih.govacs.org

Alternatively, the C4 position of the pyrazole ring itself is susceptible to electrophilic substitution. One of the most common transformations is bromination. The use of brominating agents like N-bromosuccinimide (NBS) or N-bromosaccharin can achieve regioselective bromination at the C4 position, often in high yields under solvent-free conditions. researchgate.netjmcs.org.mx The resulting 4-bromo-pyrazole derivative is a versatile intermediate that can undergo various transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck) to introduce a wide array of substituents. jmcs.org.mx

More advanced C-H activation/functionalization strategies have also been developed. Palladium-catalyzed C-H arylation, for example, allows for the direct formation of C-C bonds at specific positions on the pyrazole ring, guided by directing groups or the inherent reactivity of the C-H bonds. nih.govthieme-connect.comnih.gov While often targeting the C5 or C3 positions, specific ligand and substrate control can influence the regioselectivity of these transformations. nih.govacs.org

Table 4: Regioselective Functionalization of Pyrazole Derivatives

| Substrate | Reagent | Catalyst/Conditions | Position Functionalized | Product | Yield | Reference |

| 1,3-Diketone + Arylhydrazine | N-Bromosaccharin | H₂SO₄/SiO₂, Solvent-free | 4 | 4-Bromopyrazole derivative | High | researchgate.net |

| 1-Methylpyrazole | Aryl bromide | Pd(OAc)₂, P(o-tol)₃, Cs₂CO₃ | 5 | 5-Aryl-1-methylpyrazole | Moderate to Excellent | nih.gov |

| 1-Methyl-4-nitro-1H-pyrazole | 1-Bromo-2-methoxynaphthalene | Pd(OAc)₂, CD₃-AntPhos, Cs₂CO₃ | 5 | Axially chiral 5-aryl-4-nitropyrazole | Good | thieme-connect.com |

| Pyrazole | NH₄SCN, PhICl₂ | Toluene, 0 °C | 4 | 4-Thiocyanated pyrazole | Good | beilstein-journals.org |

| 1-Methylpyrazole | n-BuLi, CH₃OD | THF (Kinetic control) | Methyl group | 1-(Deuteriomethyl)pyrazole | - | nih.gov |

Stereochemical Considerations in the Synthesis of Related Propanenitrile-Pyrazole Scaffolds

The synthesis of pyrazole derivatives containing a propanenitrile side chain presents significant stereochemical challenges, particularly when chirality is introduced into the scaffold. The development of asymmetric catalytic methods to construct chiral centers with high stereoselectivity is a key area of research, aiming to produce enantiomerically pure compounds for various applications. acs.org Tremendous efforts have been made in the asymmetric synthesis of pyrazole and pyrazolone (B3327878) derivatives, often employing organo- and metal-catalysts. rsc.orgrwth-aachen.de

A significant challenge in this field is the creation of all-carbon quaternary centers, which are structurally complex yet valuable in medicinal chemistry. Traditional methods for synthesizing chiral nitriles often involve hazardous reagents like cyanides and require stringent reaction conditions. acs.org Modern approaches, therefore, seek greener and milder alternatives for the preparation of chiral pyrazole-containing nitriles. acs.org

One prominent strategy involves the use of N-heterocyclic carbene (NHC) catalysis in asymmetric cycloaddition reactions. This approach facilitates the one-pot formation of both the chiral nitrile and pyrazole architectures. acs.org Research has demonstrated an efficient NHC-catalyzed asymmetric synthesis of chiral cyanides that bear all-carbon quaternary centers. This method utilizes pyrazole-5-amines and β-cyano-substituted α,β-unsaturated aldehydes as starting materials. acs.org The reaction proceeds with low catalyst loadings under mild conditions, offering an operationally simple protocol for constructing these important chiral building blocks. acs.org The transformation affords the desired chiral nitriles in good to excellent yields and with outstanding enantioselectivities. acs.org

The general mechanism for the asymmetric synthesis of pyrazoles often involves the nucleophilic addition of pyrazolin-5-ones to various acceptors. rwth-aachen.de While the specific substrate this compound does not inherently contain a chiral center, the synthesis of its analogues where substitution on the propanenitrile chain creates a stereocenter is of significant interest. For instance, the introduction of a substituent at the α- or β-position of the nitrile group would necessitate stereochemical control.

The following table summarizes the results from an NHC-catalyzed asymmetric cycloaddition reaction for the synthesis of various enantiomerically enriched pyrazole-functionalized cyanides, demonstrating the high levels of stereocontrol achievable. acs.org

| Entry | Aldehyde Substrate (R1) | Yield (%) | Enantiomeric Excess (ee %) |

|---|---|---|---|

| 1 | C6H5 | 95 | 95 |

| 2 | 4-MeC6H4 | 92 | 95 |

| 3 | 4-FC6H4 | 94 | 95 |

| 4 | 4-ClC6H4 | 96 | 96 |

| 5 | 4-BrC6H4 | 98 | 96 |

| 6 | 3-MeC6H4 | 93 | 94 |

| 7 | 2-MeC6H4 | 88 | 92 |

| 8 | 2-Thienyl | 90 | 93 |

This method's success highlights a valuable approach for accessing enantiomerically enriched pyrazole-functionalized cyanides, providing a foundation for the stereocontrolled synthesis of complex propanenitrile-pyrazole scaffolds. acs.org The broad substrate scope and high stereoselectivity demonstrate the potential for creating a diverse library of chiral pyrazole compounds. acs.org

Chemical Reactivity and Derivatization of 3 4 Methyl 1h Pyrazol 1 Yl Propanenitrile

Transformations Involving the Nitrile Functional Group

The cyano group (-C≡N) is a highly versatile functional group that participates in a wide array of chemical reactions. Its strong electron-withdrawing nature and the electrophilicity of the carbon atom make it a prime target for nucleophilic attack.

The carbon atom of the nitrile group is electrophilic and susceptible to attack by nucleophiles. These reactions typically require activation of the nitrile or the use of strong nucleophiles. One common transformation is the reduction of the nitrile to a primary amine, which can be achieved using powerful nucleophilic hydride reagents like lithium aluminum hydride (LiAlH₄).

Another pathway involves the addition of organometallic reagents, such as Grignard reagents (R-MgX), to the nitrile. This reaction initially forms an imine salt, which upon acidic hydrolysis yields a ketone. This provides a valuable method for carbon-carbon bond formation.

Furthermore, silyl (B83357) ketene (B1206846) imines can be generated in situ from nitriles like acetonitrile (B52724) using trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) and a trialkylamine base. richmond.edu This nucleophilic species can then react with various electrophiles. While this reaction modifies the carbon alpha to the nitrile, it proceeds through nucleophilic character derived from the nitrile group.

| Nucleophile/Reagent | Intermediate | Final Product | Reaction Type |

|---|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) followed by H₂O | Iminium salt | Primary Amine | Reduction |

| Grignard Reagent (R-MgX) followed by H₃O⁺ | Imine salt | Ketone | Addition-Hydrolysis |

| Water (H₂O) / H⁺ or OH⁻ | Amide | Carboxylic Acid | Hydrolysis |

The nitrile functional group serves as a key precursor for the synthesis of various nitrogen-containing heterocycles. A prominent example is the formation of tetrazoles through a [3+2] cycloaddition reaction between the nitrile and an azide (B81097) source, typically sodium azide (NaN₃). nih.gov This reaction is often catalyzed by Lewis acids such as zinc(II) chloride or involves reagents like triethylammonium (B8662869) chloride to facilitate the cycloaddition. organic-chemistry.org The resulting product would be 5-(2-(4-methyl-1H-pyrazol-1-yl)ethyl)-1H-tetrazole, incorporating the pyrazole (B372694) moiety into a larger heterocyclic system. This transformation is a widely used method in medicinal chemistry to introduce the tetrazole ring as a bioisostere for a carboxylic acid group.

| Azide Source | Catalyst/Additive | Solvent | General Conditions |

|---|---|---|---|

| Sodium Azide (NaN₃) | Zinc(II) Chloride (ZnCl₂) | Isopropanol | Heating |

| Sodium Azide (NaN₃) | Triethylammonium Chloride | Nitrobenzene | Microwave irradiation |

| Trimethylsilyl Azide (TMSN₃) | Dibutyltin Oxide (DBTO) | Toluene | Reflux |

The nitrile group can undergo hydrolysis under either acidic or basic conditions to yield a carboxylic acid. The reaction proceeds through an intermediate amide, which can sometimes be isolated by carefully controlling the reaction conditions. For instance, heating a nitrile with aqueous acid first produces a protonated nitrile, which is then attacked by water to form an imidic acid tautomer of an amide. Further hydrolysis of the amide leads to the corresponding carboxylic acid, in this case, 3-(4-methyl-1H-pyrazol-1-yl)propanoic acid. vaia.com Studies on similar compounds have demonstrated the conversion of 3-(1H-pyrazol-1-yl)propanenitrile to various N-substituted propanamides, which are products of the partial hydrolysis of the nitrile group followed by reaction with an amine. nih.gov

Reactivity of the Pyrazole Heterocycle

The pyrazole ring is an aromatic heterocycle that exhibits reactivity patterns influenced by the presence of two nitrogen atoms and any substituents on the ring.

Pyrazoles are considered π-excessive aromatic systems, making them reactive towards electrophilic substitution. chim.it Electrophilic attack generally occurs preferentially at the C4 position, as this leads to a more stable cationic intermediate where the positive charge is not placed on an electronegative nitrogen atom adjacent to a positively charged nitrogen. rrbdavc.orgnih.gov However, in 3-(4-methyl-1H-pyrazol-1-yl)propanenitrile, the C4 position is already substituted with a methyl group. Therefore, electrophilic substitution would be directed to the C3 or C5 positions, though these reactions are generally less facile than substitution at an unsubstituted C4 position.

Nucleophilic aromatic substitution on the pyrazole ring is typically difficult and requires the presence of strong electron-withdrawing groups to activate the ring. chim.it The presence of the methyl group (electron-donating) and the propanenitrile substituent at N1 does not sufficiently activate the carbon atoms of the ring towards nucleophilic attack under standard conditions. Reactions of 1,4-dinitropyrazoles with nucleophiles sometimes proceed via an ANRORC (Addition of the Nucleophile, Ring Opening, Ring Closure) mechanism, but this requires significant activation of the ring. researchgate.net

| Reaction Type | Preferred Position (Unsubstituted) | Reactivity of this compound | Typical Reagents |

|---|---|---|---|

| Electrophilic Substitution | C4 | Less reactive; occurs at C3 or C5 | HNO₃/H₂SO₄ (Nitration), Br₂ (Bromination) |

| Nucleophilic Substitution | Unfavored | Very difficult; requires ring activation | Strong nucleophiles (e.g., RLi, NaNH₂) |

The starting compound is already N-alkylated at the N1 position of the pyrazole ring. Further alkylation or acylation reactions would occur at the second nitrogen atom (N2). Reaction with an alkylating agent, such as an alkyl halide (e.g., methyl iodide), would lead to the formation of a quaternary pyrazolium (B1228807) salt. rrbdavc.org A new method for N-alkylation of pyrazoles has been developed using trichloroacetimidate (B1259523) electrophiles and a Brønsted acid catalyst, providing an alternative to methods requiring strong bases. mdpi.comsemanticscholar.org

Similarly, acylation with an acyl halide or anhydride (B1165640) would result in the formation of an N-acyl pyrazolium salt. These pyrazolium salts are ionic compounds with altered solubility and electronic properties compared to the parent molecule. Phase-transfer catalysis has been employed for the acylation of some pyrazole derivatives, leading to N-acylated products. researchgate.net

Chemical Modifications at the 4-Methyl Group

The methyl group at the C4 position of the pyrazole ring is a potential site for chemical modification, although functionalization of alkyl groups on heteroaromatic rings can be challenging. The reactivity of this group is influenced by the electronic properties of the pyrazole ring. Generally, such methyl groups are not highly activated towards common electrophilic or nucleophilic substitution unless adjacent to strongly activating or deactivating groups. However, several transformation strategies can be envisaged.

Oxidation: The conversion of a methyl group to a carboxylic acid is a fundamental transformation. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid could potentially oxidize the 4-methyl group to a 4-carboxyl group. This would yield 3-(4-carboxy-1H-pyrazol-1-yl)propanenitrile, a versatile intermediate for further derivatization, such as esterification or amidation. While this reaction is common for methylarenes, specific examples on 4-methylpyrazoles are scarce, suggesting that the pyrazole ring's stability to harsh oxidizing conditions could be a concern. A highly specialized example of methyl group oxidation on a complex pyrazole involved an unusual intramolecular redox disproportionation, where a methyl group was converted to an acetoxymethyl (CH₂OAc) moiety, highlighting that such transformations are possible under specific conditions. mdpi.com

Halogenation: Free radical halogenation, using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) with a radical initiator, could potentially introduce a halogen to the methyl group, forming a 4-(halomethyl) derivative. This product would be a valuable synthetic intermediate, as the halomethyl group is susceptible to nucleophilic substitution, allowing for the introduction of a wide range of functional groups (e.g., -OH, -CN, -OR, -NR₂). However, care must be taken to avoid competitive halogenation at other sites, such as the C-H bonds of the propanenitrile side chain.

Condensation Reactions: The 4-methyl group could potentially undergo condensation reactions if it can be deprotonated to form a carbanion. libretexts.org This typically requires a strong base and is facilitated by adjacent electron-withdrawing groups. Given the electronic nature of the pyrazole ring, deprotonation of the 4-methyl group would likely require harsh conditions, such as with organolithium reagents. If successful, the resulting lithiated species could react with various electrophiles, such as aldehydes or ketones, to form new carbon-carbon bonds, extending the molecular scaffold.

The following table summarizes potential modifications at the 4-methyl group.

| Reaction Type | Reagents | Potential Product | Significance |

| Oxidation | KMnO₄, H₂SO₄ | 3-(4-carboxy-1H-pyrazol-1-yl)propanenitrile | Creates a versatile carboxylic acid handle for amidation, esterification. |

| Radical Halogenation | NBS, AIBN | 3-(4-(bromomethyl)-1H-pyrazol-1-yl)propanenitrile | Introduces a reactive site for nucleophilic substitution. |

| Deprotonation/Condensation | n-BuLi, then R₂C=O | 3-(4-(2-hydroxyalkyl)-1H-pyrazol-1-yl)propanenitrile | Forms new C-C bonds, allowing for scaffold extension. |

Exploration of Complex Chemical Transformations and Scaffold Diversification

Scaffold diversification involves modifying the core structure of this compound to create a library of new compounds with potentially different properties. The key functional handles for such transformations are the nitrile group, the pyrazole ring itself, and the alkyl side chain.

Transformations of the Nitrile Group: The cyano group of the propanenitrile side chain is a highly versatile functional group for chemical elaboration.

Hydrolysis: Acidic or basic hydrolysis can convert the nitrile to a carboxylic acid, yielding 3-(4-methyl-1H-pyrazol-1-yl)propanoic acid. This acid can then be coupled with various amines or alcohols to generate a diverse library of amides and esters.

Reduction: The nitrile can be reduced to a primary amine, 3-(4-methyl-1H-pyrazol-1-yl)propan-1-amine, using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. This primary amine is a key building block for numerous subsequent reactions, including reductive amination, acylation, and sulfonylation.

Cycloaddition: The nitrile group can participate in cycloaddition reactions. For instance, reaction with sodium azide can form a tetrazole ring, yielding 5-((4-methyl-1H-pyrazol-1-yl)ethyl)tetrazole, a common bioisostere for a carboxylic acid in medicinal chemistry.

Annulation onto the Pyrazole Ring: The pyrazole ring can serve as a foundation for building fused heterocyclic systems. While the C4 position is substituted, reactions involving the C5 position and the N1-side chain could lead to novel bicyclic or tricyclic scaffolds. For example, derivatives of 5-aminopyrazoles are common precursors for the synthesis of pyrazolo[1,5-a]pyrimidines. ekb.eg Although the parent compound is not an aminopyrazole, transformations that introduce functionality at the C5 position could open pathways to such fused systems.

Diversification via the N1-Side Chain: The propanenitrile side chain acts as a flexible linker. Modifications, as described above, can introduce reactive functional groups at the terminus of this chain. These groups can then be used to conjugate the pyrazole moiety to other molecular scaffolds, creating hybrid molecules. For instance, the amine derived from nitrile reduction could be used in multicomponent reactions to build entirely new heterocyclic rings, significantly diversifying the molecular architecture.

The table below outlines plausible pathways for scaffold diversification.

| Starting Moiety | Reaction Type | Intermediate/Product Scaffold | Potential Application |

| Propanenitrile | Reduction to Amine | 3-(4-methyl-1H-pyrazol-1-yl)propan-1-amine | Building block for amides, sulfonamides, ureas. |

| Propanenitrile | Hydrolysis to Acid | 3-(4-methyl-1H-pyrazol-1-yl)propanoic acid | Linker for conjugation to other molecules. |

| Propanenitrile | Cycloaddition | 5-((4-methyl-1H-pyrazol-1-yl)ethyl)tetrazole | Bioisosteric replacement for carboxylic acid. |

| Pyrazole Ring | C5-Functionalization & Cyclization | Fused Pyrazolo-heterocycles (e.g., Pyrazolopyrimidines) | Generation of novel, rigid bicyclic scaffolds. |

This table illustrates potential diversification strategies based on the known reactivity of the functional groups present in the title compound.

Despite a comprehensive search for experimental spectroscopic and crystallographic data for the compound this compound, no publicly available detailed analytical information could be located. Searches for ¹H NMR, ¹³C NMR, IR, mass spectrometry, and X-ray crystallography data did not yield specific results for this particular molecule.

The information available is limited to vendor listings confirming its molecular formula (C₇H₉N₃) and molecular weight (135.17 g/mol ), and data for structurally related but distinct compounds, such as isomers or the unmethylated parent molecule, 3-(1H-pyrazol-1-yl)propanenitrile.

Therefore, it is not possible to provide the detailed article on the advanced spectroscopic and structural elucidation of this compound as requested in the outline. The necessary experimental data to populate the specified sections and subsections on NMR spectroscopy, vibrational spectroscopy, mass spectrometry, and X-ray crystallography are not present in the accessible scientific literature or databases.

Advanced Spectroscopic and Structural Elucidation of 3 4 Methyl 1h Pyrazol 1 Yl Propanenitrile

X-ray Crystallography for Solid-State Structure Determination

Single-Crystal X-ray Diffraction Analysis

A comprehensive search of the existing scientific literature and crystallographic databases indicates that a single-crystal X-ray diffraction analysis for 3-(4-methyl-1H-pyrazol-1-yl)propanenitrile has not yet been reported. Therefore, detailed crystallographic data, including unit cell dimensions, bond lengths, and bond angles for this specific compound, are not available.

However, the crystallographic features of this compound can be reasonably inferred by examining the structures of closely related pyrazole (B372694) derivatives that have been characterized by single-crystal X-ray diffraction. Analysis of compounds such as 3-methyl-1-phenyl-4,5-dihydro-1H-pyrazol-5-one and ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate can provide insights into the expected molecular geometry and intermolecular interactions.

Table 1: Expected Crystallographic Parameters for this compound Based on Related Structures

| Parameter | Expected Value/Range |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c, P-1, or similar |

| a (Å) | 10 - 15 |

| b (Å) | 5 - 10 |

| c (Å) | 15 - 20 |

| β (°) | 90 - 105 |

| Z | 2 or 4 |

Table 2: Selected Predicted Bond Lengths and Angles for this compound

| Bond/Angle | Predicted Value |

| N1-N2 (Å) | ~1.35 |

| N2-C3 (Å) | ~1.33 |

| C3-C4 (Å) | ~1.39 |

| C4-C5 (Å) | ~1.38 |

| C5-N1 (Å) | ~1.36 |

| N1-C(propanenitrile) (Å) | ~1.47 |

| C≡N (Å) | ~1.14 |

| ∠N1-N2-C3 (°) | ~112 |

| ∠N2-C3-C4 (°) | ~105 |

| ∠C3-C4-C5 (°) | ~106 |

| ∠C4-C5-N1 (°) | ~109 |

| ∠C5-N1-N2 (°) | ~108 |

Polymorphism and Crystal Packing Phenomena in Related Structures

Polymorphism, the ability of a compound to crystallize in more than one crystal structure, is a well-documented phenomenon in pyrazole derivatives. The specific arrangement of molecules in the crystal lattice, or crystal packing, is governed by a delicate balance of intermolecular forces, including hydrogen bonds, van der Waals interactions, and π-π stacking.

In many pyrazole-containing crystal structures, hydrogen bonding plays a crucial role in directing the supramolecular assembly. For N-unsubstituted pyrazoles, N-H···N hydrogen bonds are a common motif, leading to the formation of dimers, trimers, or catemeric chains. mdpi.com While this compound lacks an N-H donor, the nitrogen atoms of the pyrazole ring and the nitrile group can act as hydrogen bond acceptors. Therefore, weak C-H···N and C-H···π interactions are likely to be significant in its crystal packing.

The presence of the propanenitrile substituent introduces additional possibilities for intermolecular interactions. The nitrile group, with its lone pair of electrons and π-system, can participate in various non-covalent interactions. Furthermore, the flexibility of the ethyl linker can lead to different molecular conformations, which in turn can result in different packing arrangements and potentially polymorphism.

Studies on related pyrazole derivatives have revealed diverse packing motifs. For example, in the crystal structure of 3-methyl-1-phenyl-4,5-dihydro-1H-pyrazol-5-one, intermolecular C-H···O hydrogen bonds and C-H···π interactions are the dominant forces in the crystal packing. mdpi.com In other substituted pyrazoles, π-π stacking between the aromatic pyrazole rings is a common feature, often leading to layered or herringbone structures. nih.gov The interplay of these various intermolecular forces makes the prediction of the precise crystal structure of this compound challenging without experimental data. The potential for polymorphism underscores the importance of experimental crystallographic studies to fully characterize the solid-state properties of this compound.

Table 3: Common Intermolecular Interactions in Pyrazole Derivatives

Computational and Theoretical Studies on 3 4 Methyl 1h Pyrazol 1 Yl Propanenitrile

Quantum Chemical Investigations (e.g., Density Functional Theory, Ab Initio Methods)

Quantum chemical methods are fundamental to the computational study of molecular systems. Density Functional Theory (DFT) and ab initio methods are at the forefront of these investigations, providing a detailed understanding of the electronic and geometric properties of molecules like 3-(4-methyl-1H-pyrazol-1-yl)propanenitrile. researchgate.netresearchgate.nettandfonline.comjcsp.org.pkasianpubs.org These methods are employed to calculate optimized molecular geometries, vibrational frequencies, and various electronic properties. researchgate.netjcsp.org.pk

The electronic structure of a molecule is key to understanding its reactivity. wikipedia.org Frontier Molecular Orbital (FMO) theory simplifies this by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comacs.orglibretexts.org For pyrazole (B372694) derivatives, DFT calculations are commonly used to determine the energies and distributions of these orbitals. jcsp.org.pkresearchgate.netekb.eg

The HOMO represents the ability of a molecule to donate electrons, indicating its nucleophilic character, while the LUMO signifies its ability to accept electrons, reflecting its electrophilic character. youtube.comresearchgate.net The energy gap between the HOMO and LUMO (Egap = ELUMO - EHOMO) is a critical parameter for determining molecular stability and reactivity. A larger energy gap implies higher stability and lower reactivity. researchgate.net

For this compound, the pyrazole ring, with its nitrogen atoms, and the nitrile group are expected to be the primary sites of electronic activity. The HOMO is likely to be distributed over the electron-rich pyrazole ring, while the LUMO may be localized more towards the electron-withdrawing nitrile group and the pyrazole ring.

Table 1: Representative Frontier Molecular Orbital Energies for Substituted Pyrazoles

| Compound | Method/Basis Set | EHOMO (eV) | ELUMO (eV) | Egap (eV) |

|---|---|---|---|---|

| Pyrazole Derivative A | B3LYP/6-31G* | -6.5 | -1.2 | 5.3 |

| Pyrazole Derivative B | B3LYP/6-311++G(d,p) | -7.1 | -0.9 | 6.2 |

| Pyrazole Derivative C | M06-2X/6-31+G(d) | -6.8 | -1.5 | 5.3 |

Note: The data in this table is illustrative and represents typical values for pyrazole derivatives as found in computational chemistry literature. The exact values for this compound would require specific calculations.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. nih.govresearchgate.netnih.gov The MEP surface is typically color-coded, with red indicating regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack) and blue indicating regions of positive electrostatic potential (electron-poor, susceptible to nucleophilic attack). ekb.egnih.gov

In this compound, the regions of highest negative potential are expected to be located around the nitrogen atoms of the pyrazole ring and the nitrogen atom of the nitrile group, due to their lone pairs of electrons. These areas would be the most likely sites for protonation and interaction with electrophiles. Conversely, the hydrogen atoms of the methyl and propanenitrile groups, as well as parts of the pyrazole ring, would exhibit positive potential, making them susceptible to nucleophilic attack.

The three-dimensional structure and conformational flexibility of a molecule are crucial for its biological activity and physical properties. Conformational analysis of this compound would involve exploring the potential energy surface by rotating the single bonds, particularly the bond connecting the propanenitrile group to the pyrazole ring.

Computational methods can be used to identify the most stable conformers (local minima on the potential energy surface) and the transition states connecting them. nih.gov These studies can reveal the preferred spatial arrangement of the molecule and the energy barriers for conformational changes. For N-alkylated pyrazoles, the orientation of the alkyl chain relative to the pyrazole ring is a key conformational feature. researchgate.netnih.govnih.gov

Reaction Mechanism Studies and Transition State Analysis

Computational chemistry is instrumental in elucidating reaction mechanisms by identifying intermediates, and transition states, and calculating activation energies. For reactions involving pyrazole derivatives, such as N-alkylation or cycloadditions, DFT calculations can provide a detailed picture of the reaction pathway. acs.orgmdpi.com

Transition state analysis helps to understand the energy barriers of a reaction and the geometry of the high-energy species that must be formed for the reaction to proceed. This information is invaluable for predicting reaction rates and understanding the factors that control product formation.

In Silico Prediction of Spectroscopic Parameters

Theoretical calculations can predict various spectroscopic parameters, which can then be compared with experimental data to confirm the structure of a compound. researchgate.netsciencepublishinggroup.com For this compound, computational methods can be used to predict:

Infrared (IR) spectra: By calculating the vibrational frequencies, which correspond to the absorption bands in an IR spectrum. researchgate.netsciencepublishinggroup.com

Nuclear Magnetic Resonance (NMR) spectra: By calculating the chemical shifts of 1H and 13C atoms. researchgate.net

UV-Vis spectra: By using Time-Dependent DFT (TD-DFT) to calculate the electronic transition energies and corresponding absorption wavelengths. researchgate.net

Table 2: Illustrative Comparison of Experimental and Calculated Spectroscopic Data for a Pyrazole Derivative

| Spectroscopic Data | Experimental Value | Calculated Value |

|---|---|---|

| IR (C=N stretch, cm-1) | 2250 | 2255 |

| 1H NMR (pyrazole-H, ppm) | 7.5 | 7.4 |

| 13C NMR (pyrazole-C, ppm) | 138.0 | 137.5 |

| UV-Vis (λmax, nm) | 210 | 212 |

Note: This table provides representative data to illustrate the typical agreement between experimental and computationally predicted spectroscopic parameters for pyrazole derivatives.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (SPR) Modeling for Analogues

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational techniques used to correlate the chemical structure of a series of compounds with their biological activity or physical properties, respectively. nih.govnih.govnih.govej-chem.orgacs.orgijsdr.orgej-chem.org These models are often developed using statistical methods and a set of molecular descriptors that quantify various aspects of the molecular structure.

For analogues of this compound, QSAR studies could be employed to predict their potential biological activities, such as antimicrobial or anticancer properties, based on the activities of known pyrazole derivatives. ej-chem.orgijsdr.org By identifying the key molecular features that contribute to a particular activity, QSAR models can guide the design of new, more potent compounds.

Coordination Chemistry of 3 4 Methyl 1h Pyrazol 1 Yl Propanenitrile As a Ligand

Design and Synthesis of Metal Complexes with the Pyrazole-Nitrile Ligand

No published data is available on the design and synthesis of metal complexes specifically utilizing 3-(4-methyl-1H-pyrazol-1-yl)propanenitrile as a ligand.

Structural Characterization of Coordination Compounds

There are no reports on the structural characterization of coordination compounds formed with this compound.

Exploration of Catalytic Applications of Metal-Pyrazole-Nitrile Complexes

Information regarding the exploration of catalytic applications for metal complexes of this compound is not available in the scientific literature.

In Vitro Biological Activity Evaluation and Mechanistic Insights for 3 4 Methyl 1h Pyrazol 1 Yl Propanenitrile Analogues

Antimicrobial Activity

Analogues of 3-(4-methyl-1H-pyrazol-1-yl)propanenitrile have been evaluated for their ability to inhibit the growth of various pathogenic microorganisms, including bacteria and fungi.

The antibacterial potential of pyrazole (B372694) derivatives is often quantified by determining their Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a bacterium.

Studies on various pyrazole analogues have demonstrated a range of antibacterial efficacy. For instance, a series of pyrazole-thiazolin-4-one derivatives showed significant activity against tested pathogens, with one of the most active compounds exhibiting MIC values ranging from 0.22 to 0.25 μg/mL. nih.gov Another study on pyrazolo[1,5-a]pyrimidine (B1248293) derivatives reported MIC values between 0.125 to 0.50 µg/mL against both Gram-positive and Gram-negative isolates. nih.gov Similarly, certain pyranopyrazole derivatives have been found to be effective against multiple bacterial strains, with MIC values varying from 6.25 to 50 mg/mL. biointerfaceresearch.com

Research on 4-[4-(anilinomethyl)-3-phenylpyrazol-1-yl]benzoic acid derivatives revealed potent activity, particularly against Gram-positive bacteria. For example, a 3,4-dichloro substituted derivative was highly potent against staphylococci strains with MIC values as low as 0.5 μg/mL. nih.gov

| Compound/Derivative Class | Bacterial Strain(s) | MIC Range | Reference |

|---|---|---|---|

| Pyrazole-thiazolin-4-one derivative (e.g., Compound 7b) | Various pathogens | 0.22 - 0.25 µg/mL | nih.gov |

| Pyrazolo[1,5-a]pyrimidine derivatives | Gram-positive and Gram-negative isolates | 0.125 - 0.50 µg/mL | nih.gov |

| Pyrano[2,3-c] pyrazole derivative (Compound 5c) | Klebsiella pneumoniae, L. monocytogenes, etc. | 6.25 - 50 mg/mL | biointerfaceresearch.com |

| 3,4-Dichloro-substituted 4-[4-(anilinomethyl)-3-phenylpyrazol-1-yl]benzoic acid derivative | Staphylococci strains | As low as 0.5 µg/mL | nih.gov |

The antifungal properties of pyrazole analogues have also been a focus of investigation. Certain pyrazole derivatives have shown promising activity against various fungal pathogens. For example, pyrazolo-thiazolin-4-one derivatives displayed notable antifungal activity, with MIC values of 0.45 and 0.43 μg/mL against Candida albicans, comparable to the standard drug Ketoconazole. nih.gov

In another study, newly synthesized pyrazole derivatives demonstrated a pronounced effect on fungi of the genus Candida, with MIC values against yeast fungus strains ranging from 12.5 to 25.0 μg/ml. biointerfaceresearch.com Furthermore, a series of pyrazole derivatives containing a 1,2,3,4-tetrahydroquinoline (B108954) moiety exhibited significant fungicidal activities, with some compounds showing over 90% inhibition against Gaeumannomyces graminis var. tritici at a concentration of 50 μg/mL. nih.gov

Bacterial biofilms present a significant challenge in treating infections due to their inherent resistance to antibiotics. Some pyrazole derivatives have been investigated for their ability to inhibit biofilm formation.

Studies on certain pyrazole derivatives have shown significant antibiofilm potential. When tested for the inhibition of biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis, these derivatives displayed a superior percentage reduction in biofilm formation compared to the antibiotic Ciprofloxacin. nih.gov This suggests that such compounds may interfere with the mechanisms of bacterial adhesion and colonization, which are crucial steps in biofilm development.

Antitumor/Anticancer Activity

The potential of this compound analogues as anticancer agents has been explored through in vitro cytotoxicity profiling against various cancer cell lines and by investigating their underlying cellular mechanisms of action.

The cytotoxic effects of pyrazole analogues have been evaluated against a panel of human cancer cell lines, with results often presented as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro).

Novel α-cyano indolylchalcones, which share structural similarities with propanenitrile derivatives, have been synthesized and tested. One such compound was found to be particularly potent and selective against colorectal carcinoma (HCT116) with an IC50 value of 6.76 µg/mL. nih.gov In another study, pyrazolo[4,3-e]tetrazolo[1,5-b] nih.govbiointerfaceresearch.comnih.govtriazine sulfonamides demonstrated potent antiproliferative activity against pancreatic (BxPC-3) and prostate (PC-3) cancer cell lines with IC50 values in the micromolar range of 0.11–0.33 µM. nih.gov Furthermore, spiro-indoline-pyrazolo[3,4-b]pyridines, which are synthesized from 3-oxo-3-arylpropanenitriles, showed promising activity against a full panel of 60 cancer cell lines, with one compound having a GI50 (50% growth inhibition) ranging from 2.47 to 16.80 μM. ekb.eg

| Compound/Derivative Class | Cancer Cell Line(s) | IC50/GI50 Value | Reference |

|---|---|---|---|

| α-cyano indolylchalcone (Compound 7f) | Colorectal carcinoma (HCT116) | 6.76 µg/mL | nih.gov |

| Pyrazolo[4,3-e]tetrazolo[1,5-b] nih.govbiointerfaceresearch.comnih.govtriazine sulfonamides | BxPC-3, PC-3 | 0.11 - 0.33 µM | nih.gov |

| Spiro-indoline-pyrazolo[3,4-b]pyridine (Compound 7e) | Full panel of 60 cell lines | 2.47 - 16.80 µM (GI50) | ekb.eg |

| 1H-pyrazolo[3,4-d]pyrimidine derivative (Compound 12b) | A549 (Lung), HCT-116 (Colon) | 8.21 µM, 19.56 µM | semanticscholar.org |

To understand the basis of their anticancer activity, research has delved into the molecular targets of these pyrazole analogues, focusing on enzyme inhibition and receptor modulation.

One significant mechanism identified is the inhibition of the p53-MDM2 protein-protein interaction. The tumor suppressor protein p53 is a crucial regulator of the cell cycle and apoptosis, and its activity is negatively regulated by MDM2. ekb.eg Certain spiro-indoline-pyrazolo[3,4-b]pyridine derivatives have been shown to inhibit this interaction. One of the most potent compounds demonstrated an IC50 of 3.05 ± 0.12 µM in a MCF7 cell line, which was a 2.7-fold increase in activity compared to the reference inhibitor, nutlin-1. ekb.eg This inhibition leads to an increase in the levels of p53 and the downstream protein p21, ultimately inducing apoptosis in cancer cells. ekb.eg

Another area of investigation involves the inhibition of specific kinases. For instance, derivatives of 3-(4-(2-((1H-indol-5-yl)amino)-5-fluoropyrimidin-4-yl)-1H-pyrazol-1-yl)propanenitrile have been developed as selective TYK2 inhibitors. nih.gov TYK2 is a member of the Janus kinase (JAK) family and is involved in cytokine signaling pathways critical for immune responses and implicated in various diseases. One of the synthesized compounds exhibited a potent TYK2 inhibition with an IC50 value of 9 nM and showed high selectivity over other JAK kinases. nih.gov This highlights the potential for pyrazole-propanenitrile analogues to act as targeted enzyme inhibitors.

Studies on Cell Cycle Perturbation and Apoptosis Induction

The propanenitrile moiety, when incorporated into various heterocyclic scaffolds, has been a key feature in the design of molecules with potent anticancer activities. Analogues of this compound, particularly those sharing the pyrazole core, have been the subject of in vitro studies to elucidate their mechanisms of action, with a significant focus on their ability to perturb the cell cycle and induce apoptosis in cancer cells.

Research into pyrazole derivatives has demonstrated their capability to induce cell cycle arrest at different phases. For instance, a novel pyrazole derivative, PTA-1, was shown to cause cell cycle arrest in the S and G2/M phases in MDA-MB-231 triple-negative breast cancer cells. nih.gov Similarly, pyrazolo[3,4-d]pyridazine derivatives have been found to induce Sub G1 and G2/M cell cycle arrest in A549 lung cancer cells. nih.gov This interference with the normal progression of the cell cycle is a crucial mechanism for inhibiting the proliferation of cancer cells.

The induction of apoptosis, or programmed cell death, is another critical mechanism through which these compounds exert their anticancer effects. Studies have shown that pyrazole analogues can trigger apoptosis through both intrinsic and extrinsic pathways. For example, the pyrazolo[3,4-d]pyridazine derivative PPD-1 was found to disrupt the Bcl-2/Bax balance in lung cancer cells, leading to apoptosis, likely via an intrinsic mitochondria-dependent pathway. nih.gov This was evidenced by the significant overexpression of the pro-apoptotic protein Bax and the effector caspase-3, alongside the inhibition of the anti-apoptotic protein Bcl-2. nih.gov

Furthermore, another study on novel 3-(pyrazol-4-yl)-2-(1H-indole-3-carbonyl)acrylonitrile derivatives demonstrated their ability to induce both intrinsic and extrinsic apoptotic death in HCT116 colon carcinoma cells, mediated by p53. researchgate.net The most effective compound in this series was found to enhance apoptosis by inhibiting anti-apoptotic proteins, regulating apoptotic proteins, and promoting the production of caspases. researchgate.net In triple-negative breast cancer cells (MDA-MB-468), pyrazole derivatives have been shown to induce apoptosis accompanied by an elevated level of reactive oxygen species (ROS) and increased caspase-3 activity. waocp.org

The table below summarizes the effects of representative pyrazole analogues on cell cycle and apoptosis in different cancer cell lines.

| Compound Type | Cell Line | Effect on Cell Cycle | Apoptotic Mechanism | Reference |

| Pyrazole derivative (PTA-1) | MDA-MB-231 (Breast Cancer) | S and G2/M phase arrest | - | nih.gov |

| Pyrazolo[3,4-d]pyridazine derivative (PPD-1) | A549 (Lung Cancer) | Sub G1 and G2/M arrest | Disruption of Bcl-2/Bax balance, increased caspase-3 | nih.gov |

| 3-(pyrazol-4-yl)-2-(1H-indole-3-carbonyl)acrylonitrile derivative | HCT116 (Colon Carcinoma) | Cell cycle arrest | Intrinsic and extrinsic pathways, p53-mediated | researchgate.net |

| 1,3-diaryl-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole derivative | MDA-MB-468 (Breast Cancer) | S phase arrest | Increased ROS, increased caspase-3 activity | waocp.org |

Anti-inflammatory and Immunomodulatory Effects

The pyrazole scaffold is a well-established pharmacophore in the design of anti-inflammatory agents. sciencescholar.usresearchgate.net Analogues of this compound that contain the pyrazole nucleus are recognized for their potential to modulate inflammatory pathways. The primary mechanism of action for many of these compounds is the inhibition of cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins, potent mediators of inflammation. mdpi.com

Pyrazole derivatives have been shown to exhibit inhibitory activity against both COX-1 and COX-2 isoforms. nih.gov The selective inhibition of COX-2 is a particularly desirable characteristic for anti-inflammatory drugs, as it is associated with a reduced risk of gastrointestinal side effects compared to non-selective COX inhibitors. mdpi.com A number of pyrazole-containing compounds have been developed as selective COX-2 inhibitors. sciencescholar.us

Beyond COX inhibition, pyrazole analogues have demonstrated the ability to modulate other inflammatory mediators. For example, some derivatives have been found to inhibit 5-lipoxygenase (5-LOX), another important enzyme in the arachidonic acid cascade that leads to the production of leukotrienes, which are also potent inflammatory mediators. bohrium.com The dual inhibition of COX and 5-LOX is a promising strategy for developing broad-spectrum anti-inflammatory agents. bohrium.com

In addition to enzymatic inhibition, the anti-inflammatory effects of pyrazole analogues can be attributed to the suppression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). bohrium.com Some pyrazole derivatives have also been reported to possess antioxidant properties, which can contribute to their anti-inflammatory profile by mitigating oxidative stress that often accompanies inflammatory processes. bohrium.com

The immunomodulatory potential of pyrazole-containing compounds has also been explored. Doramapimod, a pyrazolyl urea (B33335) derivative, is known for its immunomodulatory profile and has been investigated for its therapeutic potential in inflammatory conditions like rheumatoid arthritis and chronic obstructive pulmonary disease. nih.gov Furthermore, certain pyrazole derivatives have been evaluated for their ability to suppress the oxidative burst in human leukocytes, a key event in the inflammatory response. ipp.pt

The following table provides an overview of the anti-inflammatory and immunomodulatory activities of pyrazole analogues.

| Compound Class | Target/Mechanism | Observed Effect | Reference |

| Pyrazole derivatives | COX-1 and COX-2 | Inhibition of prostaglandin (B15479496) synthesis | mdpi.comnih.gov |

| Pyrazole derivatives | 5-LOX | Inhibition of leukotriene synthesis | bohrium.com |

| Pyrazole derivatives | Pro-inflammatory cytokines (TNF-α, IL-6) | Downregulation of cytokine production | bohrium.com |

| Pyrazolyl urea derivative (Doramapimod) | p38 MAPK | Immunomodulation | nih.gov |

| Structurally related pyrazoles | Human leukocytes | Suppression of oxidative burst | ipp.pt |

Other Biologically Relevant Activities (e.g., Antiviral, Anticonvulsant, Antidepressant)

In addition to their anticancer and anti-inflammatory properties, the pyrazole-nitrile scaffold and its analogues have been investigated for a range of other biologically relevant activities.

Antiviral Activity

The pyrazole nucleus is a key component in a variety of compounds exhibiting a broad spectrum of antiviral activities. mdpi.comnih.gov Pyrazole derivatives have been reported to be active against several viruses, including herpes simplex virus (HSV), hepatitis A and C viruses, and influenza viruses. mdpi.com The mechanisms of antiviral action are diverse and depend on the specific structure of the pyrazole analogue and the target virus. For instance, some pyrazole derivatives have been identified as potent inhibitors of viral replication. rsc.org The incorporation of a hydroxyquinoline scaffold into pyrazole derivatives has yielded compounds with promising antiviral activity against a range of coronaviruses, including SARS-CoV-2. rsc.org Another study reported on pyrazole derivatives containing an oxime moiety that exhibited antiviral effects against the tobacco mosaic virus (TMV). acs.org

Anticonvulsant Activity

The pyrazole scaffold has been identified as a promising pharmacophore for the development of anticonvulsant agents. nih.govresearchgate.net Several studies have demonstrated the efficacy of pyrazole derivatives in preclinical models of epilepsy. nih.govresearchgate.net The anticonvulsant action of these compounds is thought to be related to their ability to modulate neuronal excitability. The replacement of the 1H position of the pyrazole ring with phenyl and substituted phenyl groups has been shown to enhance anticonvulsant activity. researchgate.net One study revealed that a potent pyrazole derivative not only exhibited significant anticonvulsant effects but also reduced levels of oxidative stress and inflammation in mice. nih.gov

Antidepressant Activity

The potential of pyrazole derivatives as antidepressant agents has also been an area of active research. nih.gov Some pyrazole analogues have shown significant antidepressant-like effects in preclinical models such as the forced swim test and the tail suspension test. nih.govchula.ac.thresearchgate.net The proposed mechanisms of action for the antidepressant effects of these compounds include the inhibition of monoamine oxidase (MAO), an enzyme responsible for the breakdown of neurotransmitters like serotonin, norepinephrine, and dopamine. chula.ac.th Certain pyrazoline derivatives have been found to be effective in reducing immobility time in these models, an indicator of antidepressant activity. dergipark.org.tr

The diverse biological activities of pyrazole-nitrile analogues are summarized in the table below.

| Biological Activity | Compound Class/Derivative Type | Key Findings | Reference(s) |

| Antiviral | Hydroxyquinoline-pyrazole derivatives | Potent inhibition of SARS-CoV-2 and other coronaviruses. | rsc.org |

| Pyrazole derivatives with an oxime moiety | Inactivation effects against Tobacco Mosaic Virus (TMV). | acs.org | |

| Anticonvulsant | Substituted pyrazoles | Significant reduction of electroshock-induced convulsions. | nih.govresearchgate.net |

| Phenyl-substituted pyrazoles | Increased anticonvulsant activity compared to unsubstituted pyrazoles. | researchgate.net | |

| Antidepressant | Pyrazoline derivatives | Significant reduction in immobility time in forced swim and tail suspension tests. | chula.ac.thresearchgate.netdergipark.org.tr |

| Pyrazole derivatives | Potent antidepressant activity, with some compounds showing greater efficacy than the reference drug imipramine. | nih.gov |

Structure-Activity Relationship (SAR) Analysis for Pyrazole-Nitrile Scaffolds

The biological activity of compounds containing the pyrazole-nitrile scaffold is significantly influenced by the nature and position of substituents on the pyrazole ring and the propanenitrile side chain. Structure-activity relationship (SAR) studies aim to elucidate these relationships to guide the design of more potent and selective agents.

For anti-inflammatory activity, the substitution pattern on the pyrazole ring is crucial for COX-2 selectivity. The presence of a sulfonamide or methylsulfonyl group at the para-position of a phenyl ring attached to the pyrazole is a common feature in many selective COX-2 inhibitors.

In the context of antiproliferative activity, SAR studies on pyrazole hydrazones and amides have highlighted the importance of substituents at positions 1, 3, and 4 of the pyrazole nucleus. mdpi.com For instance, the presence of a phenylamino (B1219803) group on the pyrazole scaffold, along with specific acylhydrazone moieties, has been shown to be beneficial for antitumor properties against various cancer cell lines. mdpi.com

Regarding antiviral activity, the SAR of pyrazole derivatives is highly dependent on the viral target. For example, in the development of measles virus inhibitors, the optimization of hydrophilicity and in vitro efficacy through modifications on the pyrazole core led to the identification of potent compounds. mdpi.com

For anticonvulsant activity, studies have indicated that substitution at the N-1 position of the pyrazole ring with aromatic or substituted aromatic groups can enhance efficacy. researchgate.net The length of an aliphatic chain at the 3-position of the pyrazole ring has also been shown to influence both toxicity and anticonvulsant activity. researchgate.net

In the development of inhibitors for specific enzymes like meprin α and β, SAR studies of 3,4,5-substituted pyrazoles have revealed that the nature of the substituents at positions 3 and 5 significantly impacts inhibitory activity. nih.gov For example, a 3,5-diphenylpyrazole (B73989) derivative showed high inhibitory activity against meprin α. nih.gov N-substitution on the pyrazole ring was also found to modulate the binding affinity. nih.gov

The following table summarizes key SAR findings for pyrazole-nitrile scaffolds and their analogues across different biological activities.

| Biological Activity | Structural Feature | Impact on Activity | Reference |

| Anti-inflammatory | Sulfonamide/methylsulfonyl group on an N-phenyl substituent | Often confers COX-2 selectivity | |

| Antiproliferative | Phenylamino group on the pyrazole scaffold | Beneficial for antitumor properties | mdpi.com |

| Antiviral (Measles) | Modifications on the pyrazole core | Optimization of hydrophilicity and efficacy | mdpi.com |

| Anticonvulsant | Aromatic substitution at N-1 of the pyrazole ring | Enhances anticonvulsant activity | researchgate.net |

| Meprin α Inhibition | Diphenyl substitution at positions 3 and 5 of the pyrazole ring | High inhibitory activity | nih.gov |

Advanced Materials and Agrochemical Applications of Pyrazole Nitrile Derivatives

Design and Synthesis of Pyrazole-Nitrile Based Functional Materials

The synthesis of pyrazole-nitrile derivatives is a focal point in organic chemistry due to their utility as intermediates for more complex molecules. nih.govchemicalbook.com The general approach to synthesizing compounds like 3-(4-methyl-1H-pyrazol-1-yl)propanenitrile often involves the reaction of a pyrazole-containing compound with a molecule that introduces the propanenitrile group. A common and efficient method is the cyanoethylation of 4-methylpyrazole (B1673528) with acrylonitrile (B1666552). This reaction is a type of Michael addition, where the pyrazole (B372694) nitrogen atom acts as a nucleophile, attacking the carbon-carbon double bond of acrylonitrile.

The design of functional materials based on this scaffold leverages the distinct properties of both the pyrazole ring and the nitrile group. The pyrazole moiety, with its two nitrogen atoms, is an excellent ligand for coordinating with metal ions, making these compounds candidates for creating metal-organic frameworks (MOFs), catalysts, and sensors. The electronic properties of the pyrazole ring can be fine-tuned by adding different substituents, which in turn influences the properties of the final material. chim.it The nitrile group (–C≡N) is highly polar and can participate in hydrogen bonding. It can also be chemically transformed into other functional groups like amines or carboxylic acids, providing a route to a variety of other functional materials. mdpi.com For instance, derivatives of dinitro-1H-pyrazol-1-yl acetonitrile (B52724) have been designed as melt-cast explosives. rsc.org

Table 1: Synthetic Strategies for Pyrazole-Nitrile Derivatives

| Synthesis Method | Reactants | Key Features | Potential Applications of Products |

|---|---|---|---|

| Michael Addition (Cyanoethylation) | 4-methylpyrazole, Acrylonitrile | High efficiency, direct introduction of the propanenitrile chain. | Precursors for pharmaceuticals and agrochemicals. |

| Multicomponent Coupling | Alkynes, Nitriles, Titanium Imido Complexes | Avoids hazardous reagents like hydrazine (B178648) by forming the N-N bond in the final step. nih.gov | Modular synthesis of diverse, multi-substituted pyrazoles for material and drug discovery. nih.gov |

| Cyclocondensation | Hydrazine derivatives, α,β-unsaturated nitriles | Direct formation of the pyrazole ring with an amino group, which can be further modified. mdpi.com | Synthesis of 5-aminopyrazoles as building blocks for fused heterocyclic systems. chim.itmdpi.com |

| Modification of Precursors | 3-Oxoalkanonitriles, Hydrazines | A versatile route starting from readily available precursors to create substituted pyrazole-carbonitriles. | Precursors for regiospecific synthesis of pyrazolo[1,5-a]pyrimidines. |

Potential in Polymer and Supramolecular Chemistry

The unique molecular structure of this compound makes it a promising candidate for applications in polymer and supramolecular chemistry. Pyrazole derivatives are known to be used in the development of materials like conductive polymers and have applications in the food and cosmetic industries. mdpi.com

In polymer chemistry, the nitrile group of the molecule can be a key functional group for polymerization reactions. For instance, nitriles can undergo cyclotrimerization to form triazine rings, creating highly cross-linked and thermally stable polymers. Alternatively, the molecule could be incorporated as a monomer into polymer chains like polyesters or polyamides after converting the nitrile group to a carboxylic acid or an amine. The pyrazole ring within the polymer structure can impart specific properties, such as thermal stability, coordination sites for metal ions, or specific optical properties.

In the field of supramolecular chemistry, the pyrazole ring is of particular interest. globalresearchonline.net It contains both a hydrogen bond donor (the N-H group in unsubstituted pyrazoles) and acceptors (the pyridine-like nitrogen atom), allowing it to form predictable, stable, hydrogen-bonded assemblies like dimers, trimers, or catemers (chain-like structures). nih.gov The substituents on the pyrazole ring play a crucial role in directing the formation of these supramolecular structures. nih.gov Furthermore, the ability of the pyrazole-pyridine core to chelate metal ions makes it a valuable scaffold for designing metallo-supramolecular assemblies and sensors. researchgate.net The propanenitrile side chain of this compound would influence the solubility and packing of such assemblies in the solid state.

Table 2: Potential Roles in Polymer and Supramolecular Assembly

| Moiety | Potential Function | Resulting Application |

|---|---|---|

| Pyrazole Ring | Metal Coordination Site | Catalysts, sensors, metallo-supramolecular structures. researchgate.net |

| Hydrogen Bonding | Self-assembling materials, liquid crystals. globalresearchonline.netnih.gov | |

| Aromatic Stacking (π-π interactions) | Formation of ordered supramolecular layers. | |

| Nitrile Group | Polymerizable Group | Creation of cross-linked polymers (e.g., poly-triazines). |

| Polar Functional Group | Influences polymer solubility and properties. | |

| Precursor for other groups | Can be converted to amines or acids to create different types of polymers (e.g., polyamides). |

Role as Building Blocks in Agrochemical Development

The pyrazole heterocycle is a cornerstone in the development of modern agrochemicals, with numerous commercial products used as fungicides, herbicides, and insecticides. ias.ac.innih.gov Compounds like this compound are valuable as "building blocks" or intermediates, which are starting molecules in the synthesis of more complex and biologically active agrochemicals. medchemexpress.com

Many successful fungicides are pyrazole carboxamides, which act by inhibiting the succinate (B1194679) dehydrogenase (SDHI) enzyme in fungi. globethesis.com The development of these fungicides often involves synthesizing a pyrazole core and then adding other functional groups to optimize activity and plant compatibility. The introduction of fluorine atoms into pyrazole derivatives, for example, is a common strategy to enhance the efficacy of pesticides. mdpi.commdpi.com

In the area of herbicides, pyrazole derivatives have been designed to inhibit enzymes essential for plant growth, such as 4-hydroxyphenylpyruvate dioxygenase (HPPD). rsc.orgacs.org Research has shown that modifying the substituents on the pyrazole ring can lead to herbicides with high efficacy and improved crop safety. acs.orgbenthamdirect.com The specific structure of this compound, with its reactive nitrile handle, makes it an adaptable starting point for creating a library of candidate agrochemicals for screening and development. nih.govnih.govtandfonline.comacs.org

Table 3: Pyrazole Core in Agrochemical Applications

| Agrochemical Type | Mode of Action | Role of Pyrazole Structure | Examples of Pyrazole-Based Agrochemicals |

|---|---|---|---|

| Fungicides | Succinate Dehydrogenase Inhibition (SDHI) globethesis.com | Provides the core scaffold for binding to the enzyme's active site. globethesis.com | Bixafen, Isopyrazam, Fluxapyroxad. mdpi.com |

| Herbicides | Inhibition of 4-hydroxyphenylpyruvate dioxygenase (HPPD) rsc.orgacs.org | Forms the central structure for creating potent enzyme inhibitors. acs.orgtandfonline.com | Topramezone, Pyrazoxyfen. rsc.orgtandfonline.com |

| Insecticides | Target the nervous system of insects | The pyrazole ring is a key component in several classes of insecticides. | Fipronil, Tebufenpyrad. |

Q & A

Q. What are the optimal reaction conditions and purification methods for synthesizing 3-(4-methyl-1H-pyrazol-1-yl)propanenitrile?

Methodological Answer: Synthesis typically involves nucleophilic substitution or cyclocondensation reactions. Key steps include:

- Reagent Selection : Use of diazomethane in dichloromethane with triethylamine for pyrazole ring formation, as seen in analogous syntheses of pyrazolyl derivatives .

- Temperature Control : Maintain low temperatures (–20 to –15°C) to stabilize reactive intermediates and minimize side reactions .

- Purification :

- Yield Optimization : Extended reaction times (40–48 hours) improve yields, but shorter durations (3 hours) with TLC monitoring can suffice for time-sensitive workflows .

Q. Table 1: Comparison of Synthesis Methods for Pyrazolyl Derivatives

| Method | Reagents/Solvents | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| Diazomethane alkylation | CH₂N₂, CH₂Cl₂, Et₃N | –20 to –15 | 45–88 | |

| Hydrazine cyclization | Hydrazine salts, C₁–₃ alcohols | Reflux | 50–70 |

Q. How can spectroscopic techniques (NMR, MS, IR) be used to confirm the structure of this compound?

Methodological Answer:

- ¹H NMR :

- ¹³C NMR :

- Mass Spectrometry (MS) :

- Molecular ion [M⁺] at m/z ~165 (calculated for C₈H₁₁N₃). Fragments include loss of nitrile (–C≡N, m/z ~136) .

- IR Spectroscopy :

Note : For ambiguous signals, compare with analogous compounds (e.g., 4-(3-azido-5-methyl-1H-pyrazol-1-yl)benzonitrile ).

Advanced Research Questions

Q. How can single-crystal X-ray diffraction (SHELXL) resolve structural ambiguities in pyrazolyl nitriles?

Methodological Answer:

- Crystallization : Grow crystals via slow evaporation of methanol/2-propanol .

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 193 K to minimize thermal motion .

- Refinement (SHELXL) :

- Key Metrics :

- Dihedral angles between pyrazole and substituents (e.g., 16.83° for methoxyphenyl rings ).

- Hydrogen bonding (O–H⋯N) for packing stabilization .

Q. How should researchers address contradictions between spectroscopic and crystallographic data?

Methodological Answer:

- Scenario : NMR suggests planar pyrazole, but X-ray shows puckered geometry.

- Resolution Steps :